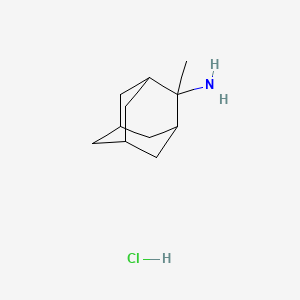
2-Methyladamantan-2-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyladamantan-2-aminehydrochloride is a chemical compound with the molecular formula C11H19N·HCl. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyladamantan-2-aminehydrochloride typically involves the reaction of 2-methyladamantane with amine reagents under controlled conditions. One common method includes the reaction of 2-methyladamantane with ammonia or primary amines in the presence of a catalyst, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Methyladamantan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can have different functional groups attached to the adamantane core .
科学的研究の応用
2-Methyladamantan-2-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts
作用機序
The mechanism of action of 2-Methyladamantan-2-aminehydrochloride involves its interaction with molecular targets in biological systems. It is believed to exert its effects by modulating neurotransmitter release and uptake, similar to other adamantane derivatives like amantadine. The compound may also interact with specific receptors and ion channels, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Amantadine: 1-aminoadamantane hydrochloride, used as an antiviral and antiparkinsonian agent.
Rimantadine: 1-methyl-1-adamantane methylamine hydrochloride, another antiviral compound.
Memantine: 1-amino-3,5-dimethyladamantane hydrochloride, used in the treatment of Alzheimer’s disease.
Uniqueness
2-Methyladamantan-2-aminehydrochloride is unique due to its specific substitution pattern on the adamantane core, which may confer distinct pharmacological properties and reactivity compared to other adamantane derivatives.
特性
分子式 |
C11H20ClN |
|---|---|
分子量 |
201.73 g/mol |
IUPAC名 |
2-methyladamantan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H19N.ClH/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7;/h7-10H,2-6,12H2,1H3;1H |
InChIキー |
LPUTZOFOBZALQQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC3CC(C2)CC1C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine](/img/structure/B13521119.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid](/img/structure/B13521120.png)
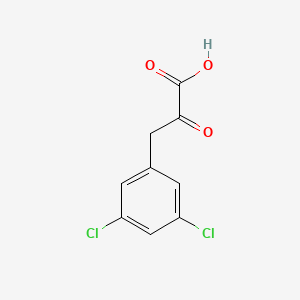
![3-Nitropyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13521139.png)


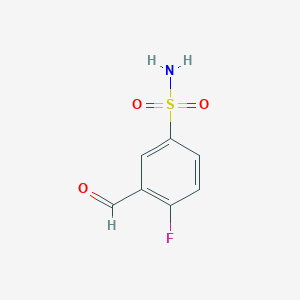
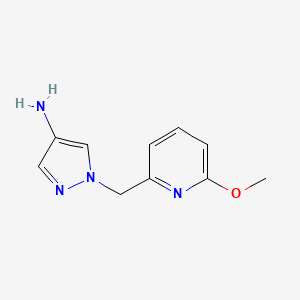
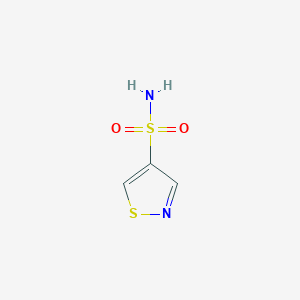

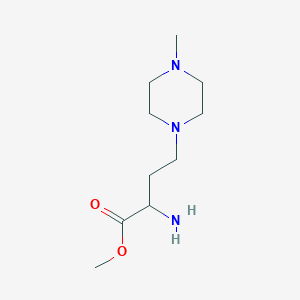
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
